4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that belongs to the class of acyl hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-propoxybenzohydrazide. The next step involves the condensation of 4-propoxybenzohydrazide with 2-furoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This inhibition can help manage diabetic complications by reducing the accumulation of sorbitol in tissues . The compound’s hydrazone linkage and furan ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can be compared with other acyl hydrazones and related compounds:
4-((2-(2-(4-Fluorophenoxy)acetyl)hydrazono)methyl)phenyl 2-methylbenzoate: Similar structure but with a fluorophenoxy group, which may alter its biological activity.
4-((2-(2-(4-Chlorophenoxy)acetyl)hydrazono)methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate:
Properties
CAS No. |
765902-06-5 |
---|---|
Molecular Formula |
C24H23N3O6 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-2-13-31-19-11-7-18(8-12-19)23(29)25-16-22(28)27-26-15-17-5-9-20(10-6-17)33-24(30)21-4-3-14-32-21/h3-12,14-15H,2,13,16H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
VONHDOVQGAWGST-CVKSISIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.